molecular formula C18H14Cl2N2O3S B2442559 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1706162-27-7

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2442559
CAS No.: 1706162-27-7
M. Wt: 409.28
InChI Key: AILHVDUNNFCCDK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzenesulfonamide core substituted with dichloro and pyridin-2-yloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of 2,5-dichloropyridine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is carried out under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the reaction. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzenesulfonamide, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Shares the dichloro substitution but lacks the benzenesulfonamide and pyridin-2-yloxy groups.

    Benzenesulfonamide: Lacks the dichloro and pyridin-2-yloxy substitutions but shares the sulfonamide core.

Uniqueness

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,5-dichloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-14-7-8-16(20)17(11-14)26(23,24)22-12-13-4-3-5-15(10-13)25-18-6-1-2-9-21-18/h1-11,22H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILHVDUNNFCCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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